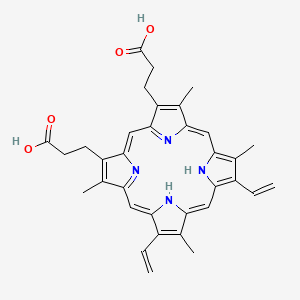

原卟啉IX

描述

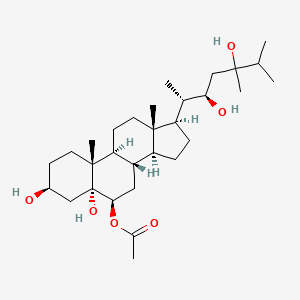

Protoporphyrin IX (PPIX) is an organic compound classified as a porphyrin. It plays a crucial role in living organisms as a precursor to other critical compounds like heme (hemoglobin) and chlorophyll . It is a deeply colored solid that is not soluble in water .

Synthesis Analysis

PPIX is a fundamental precursor in the synthesis of heme and chlorophyll, playing a vital role in biological metabolism and biogeochemical cycling . It serves as the substrate for ferrochelatase, the final enzyme in heme biosynthesis . Its homeostasis is tightly regulated during heme synthesis .Molecular Structure Analysis

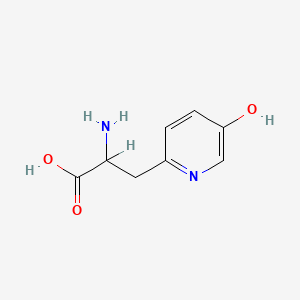

PPIX is a heterocyclic organic compound, which consists of four pyrrole rings . Its tetrapyrrole structure enables it to chelate transition metals to form metalloporphyrins .Chemical Reactions Analysis

PPIX serves as the substrate for ferrochelatase, the final enzyme in heme biosynthesis . Accumulation of PPIX in human porphyrias can cause skin photosensitivity, biliary stones, hepatobiliary damage, and even liver failure .Physical And Chemical Properties Analysis

PPIX is a deeply colored solid that is not soluble in water . It is a hydrophobic molecule, and its disposition is by hepatic rather than renal excretion .科学研究应用

Marine Microbiology

Quantifying Protoporphyrin IX in Microbial Cells in Seawater PpIX plays a crucial role in the biological metabolism and biogeochemical cycling in the ocean. A novel technique has been developed to quantify PpIX in marine microbial cells, which involves acetone extraction followed by reversed phase high-performance liquid chromatography . This method has revealed the widespread existence of cellular PpIX in natural waters, suggesting its enhancement with nutrient supply from riverine inputs and sediment suspensions, thereby dictating the productivity of phytoplankton and bacteria in coastal waters .

Antimicrobial Therapy

Photodynamic Antimicrobial Efficacy of Encapsulated PpIX: PpIX is used in antimicrobial photodynamic therapy (aPDT) for the treatment of bacterial pathogens. Research has shown that polymeric nanoparticles containing PpIX can preserve its photodynamic antimicrobial efficacy against pathogenic Staphylococcus aureus while reducing photobleaching and cytotoxicity in mammalian cell cultures . This encapsulation improves aqueous solubility, photostability, and provides an extended release of PpIX, making it a promising approach in aPDT .

Spectroscopy

Photoelectron Spectroscopy of Protoporphyrin IX: Protoporphyrin IX’s electronic structure is of great interest due to its role in photosynthesis, sensing, and oxygen transport. Photoelectron spectroscopy has been used to study the protoporphyrin IX dianion, providing insights into its electronic structure which is crucial for optimizing its use as photocatalysts and photosensitizers in technological applications .

Protein Aggregation

Protoporphyrin-IX Nanostructures and Protein Aggregation: The protein-aggregating ability of different PpIX nanostructures is influenced by their oxidation and protein-binding capacity. This property is significant in the context of porphyrias, rare blood disorders where porphyrins become cytotoxic due to genetic defects in the heme biosynthetic pathway . Understanding the behavior of PpIX nanostructures could offer insights into novel therapeutic approaches for such conditions .

Cancer Diagnosis and Treatment

PpIX-based Strategies in Oncology: PpIX has been utilized for cancer diagnosis and treatment. It serves as a substrate for ferrochelatase, the final enzyme in heme biosynthesis, and its homeostasis is tightly regulated. PpIX-based strategies are employed in the diagnosis and treatment of various cancers, highlighting its importance in medical research .

Photobleaching Studies

Study of Photobleaching of PpIX in Cells The photobleaching behavior of PpIX is a critical factor in its application in photodynamic therapy (PDT). Studies have shown that PpIX is photodegraded by a photo-oxidation process, and understanding this process is essential for improving the efficacy of PDT treatments .

作用机制

Target of Action

Protoporphyrin IX (PpIX) is known to interact with a variety of targets. It has been found to bind to the HIV-1 Capsid Assembly and p53/MDM2 and p53/MDM4 interactions . These targets play crucial roles in viral replication and cellular apoptosis, respectively.

Mode of Action

PpIX interacts with its targets in unique ways. In the case of HIV-1, PpIX binds to the capsid assembly, promoting its multimerization . For p53/MDM2 and p53/MDM4 interactions, PpIX acts as a dual inhibitor, disrupting these interactions and inducing apoptosis in B-cell chronic lymphocytic leukemia cells .

Biochemical Pathways

PpIX is a fundamental precursor in the synthesis of heme and chlorophyll , playing a vital role in biological metabolism and biogeochemical cycling . It serves as the substrate for ferrochelatase , the final enzyme in heme biosynthesis . Accumulation of PpIX can lead to conditions like human porphyrias .

Pharmacokinetics

The ADME properties of PpIX are influenced by various factors such as solvent polarity, viscosity, concentration, temperature, and pH medium . .

Result of Action

The action of PpIX leads to various molecular and cellular effects. For instance, in the context of HIV-1, the promotion of capsid assembly by PpIX can potentially inhibit viral replication . When it comes to p53/MDM2 and p53/MDM4 interactions, the inhibitory action of PpIX can induce apoptosis in B-cell chronic lymphocytic leukemia cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of PpIX. For example, in marine environments, the availability of nutrients and microbial diversity have been found to be linearly related to PpIX . Moreover, the oxygen tension and pH of the cellular environment can affect the production of PpIX .

安全和危害

未来方向

PPIX-based strategies have been used for cancer diagnosis and treatment . There is ongoing research into the use of PPIX in optical spectroscopy-guided glioma surgery , and a new technique has been developed for quantifying PPIX in microbial cells in seawater . The selective accumulation of PPIX in neoplastic cells upon administration of 5-aminolevulinic acid (5-ALA) has been extensively reported, but the mechanisms underlying this crucial feature are still unclear .

属性

IUPAC Name |

3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H34N4O4/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25/h7-8,13-16,35-36H,1-2,9-12H2,3-6H3,(H,39,40)(H,41,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCFFYALKHPIRKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H34N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50865-01-5 (di-hydrochloride salt) | |

| Record name | Protoporpyrin IX | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4048353 | |

| Record name | Protoporphyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

protoporphyrin IX | |

CAS RN |

553-12-8 | |

| Record name | Protoporpyrin IX | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Protoporphyrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02285 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | protoporphyrin IX | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | protoporphyrin IX | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2632 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethenyl-3,8,13,17-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Protoporphyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-(3,7,12,17-tetramethyl-8,13-divinylporphine-2,18-diyl)di(propionic acid) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROTOPORPHYRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2K325S808 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

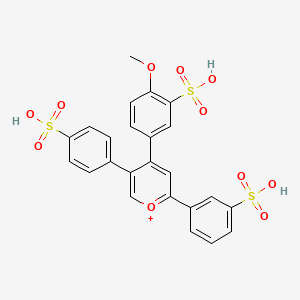

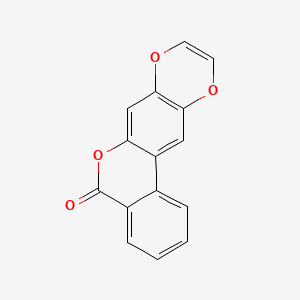

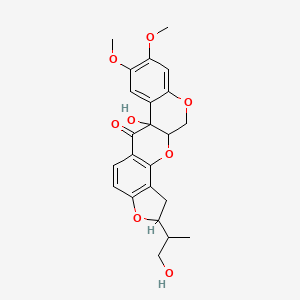

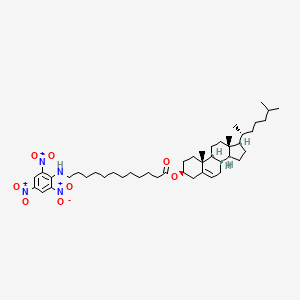

Feasible Synthetic Routes

Q & A

Q1: How does protoporphyrin IX contribute to photodynamic therapy?

A1: Protoporphyrin IX acts as a photosensitizer. When exposed to light of a specific wavelength, it absorbs energy and transfers it to surrounding oxygen molecules, generating reactive oxygen species (ROS). [, ] These ROS cause localized cellular damage, leading to the destruction of targeted cells, such as cancer cells.

Q2: What is the role of protoporphyrin IX in chlorophyll synthesis?

A2: Protoporphyrin IX is a crucial branch point in the tetrapyrrole biosynthesis pathway. [] In chlorophyll synthesis, it serves as the substrate for magnesium chelatase, an enzyme that inserts magnesium into PPIX to form magnesium-protoporphyrin IX, a precursor to chlorophyll. [, ]

Q3: How does protoporphyrin IX interact with proteins?

A3: Protoporphyrin IX interacts with proteins through its porphyrin ring structure. Studies have shown that PPIX can bind to specific proteins like the HA2 domain of cysteine proteinases in Porphyromonas gingivalis, inhibiting their activity by competing with heme binding. [] Additionally, it can form complexes with membrane polypeptides in plants, especially after treatment with certain herbicides. []

Q4: What happens to protoporphyrin IX after it is produced in cells?

A4: Protoporphyrin IX can have various fates within the cell. It can be:* Metabolized: Enzymes like ferrochelatase can insert iron into PPIX to form heme. [, ]* Degraded: Heme oxygenase can degrade heme (formed from PPIX) into biliverdin, ultimately leading to bilirubin. [, ]* Accumulated: In certain conditions, such as genetic disorders or in the presence of specific chemicals, PPIX can accumulate in cells. [, ]

Q5: What is the molecular formula and weight of protoporphyrin IX?

A5: The molecular formula of protoporphyrin IX is C34H34N4O4, and its molecular weight is 562.65 g/mol.

Q6: What are the spectroscopic characteristics of protoporphyrin IX?

A6: Protoporphyrin IX exhibits distinct spectroscopic properties. It absorbs light maximally in the blue region of the visible spectrum (Soret band) and emits red fluorescence, enabling its detection and quantification in biological samples using techniques like fluorescence microscopy and spectroscopy. [, , ]

Q7: How stable is protoporphyrin IX under different conditions?

A7: Protoporphyrin IX stability varies depending on environmental factors:* Light: PPIX can degrade upon prolonged exposure to light. []* pH: Its stability is affected by pH, with increased degradation observed at acidic pH. []* Temperature: Elevated temperatures can lead to its degradation.* Solvent: Solubility and stability can be influenced by the solvent used.

Q8: How does the stability of protoporphyrin IX impact its applications?

A8: The stability of PPIX is crucial for its applications, particularly in photodynamic therapy, where controlled generation of ROS is essential. Formulating PPIX into nanoparticles or other delivery systems can enhance its stability, solubility, and delivery to target tissues, improving its therapeutic potential. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。